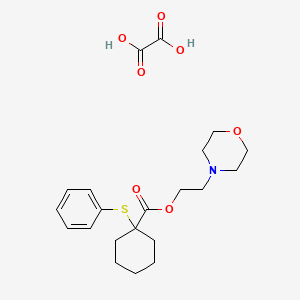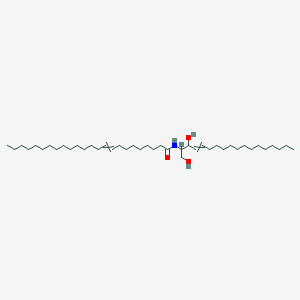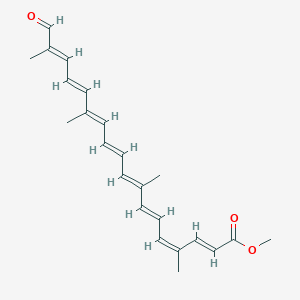![molecular formula C7H9N3O2S2 B14339208 2-[(3-Nitropyridin-2-yl)disulfanyl]ethan-1-amine CAS No. 95056-21-6](/img/structure/B14339208.png)
2-[(3-Nitropyridin-2-yl)disulfanyl]ethan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(3-Nitropyridin-2-yl)disulfanyl]ethan-1-amine is a chemical compound with the molecular formula C₇H₉N₃O₂S₂ and a molecular weight of 231.30 g/mol . It is characterized by the presence of a nitropyridine group and a disulfanyl linkage, which contribute to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Nitropyridin-2-yl)disulfanyl]ethan-1-amine typically involves the reaction of 3-nitropyridine-2-thiol with 2-chloroethylamine hydrochloride under basic conditions. The reaction proceeds through the formation of a disulfide bond between the thiol group of 3-nitropyridine-2-thiol and the amine group of 2-chloroethylamine .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using the same basic reaction conditions as in laboratory settings. Optimization of reaction parameters such as temperature, solvent, and reaction time is crucial for maximizing yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(3-Nitropyridin-2-yl)disulfanyl]ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfonic acids.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The nitro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Catalytic hydrogenation or metal hydrides.
Substitution: Nucleophilic reagents such as amines or thiols.
Major Products
Oxidation: Sulfonic acids.
Reduction: Amino derivatives.
Substitution: Various substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
2-[(3-Nitropyridin-2-yl)disulfanyl]ethan-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to form disulfide bonds with proteins.
Medicine: Explored for its potential therapeutic properties, particularly in targeting oxidative stress-related diseases.
Industry: Utilized in the development of advanced materials and chemical sensors.
Wirkmechanismus
The mechanism of action of 2-[(3-Nitropyridin-2-yl)disulfanyl]ethan-1-amine involves its ability to interact with thiol groups in proteins, forming disulfide bonds. This interaction can modulate the activity of target proteins and influence various biochemical pathways. The nitro group can also undergo reduction, leading to the formation of reactive intermediates that can further interact with cellular components .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-[(3-Nitropyridin-2-yl)disulfanyl]ethanol: Similar structure but with an alcohol group instead of an amine group.
3-Nitropyridine-2-thiol: Precursor in the synthesis of 2-[(3-Nitropyridin-2-yl)disulfanyl]ethan-1-amine.
2-Chloroethylamine hydrochloride: Reactant used in the synthesis.
Uniqueness
This compound is unique due to its combination of a nitropyridine group and a disulfanyl linkage, which confer distinct chemical reactivity and potential biological activity. Its ability to form disulfide bonds with proteins makes it a valuable tool in biochemical research .
Eigenschaften
CAS-Nummer |
95056-21-6 |
|---|---|
Molekularformel |
C7H9N3O2S2 |
Molekulargewicht |
231.3 g/mol |
IUPAC-Name |
2-[(3-nitropyridin-2-yl)disulfanyl]ethanamine |
InChI |
InChI=1S/C7H9N3O2S2/c8-3-5-13-14-7-6(10(11)12)2-1-4-9-7/h1-2,4H,3,5,8H2 |
InChI-Schlüssel |
YAFZSZQXWMHKJP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(N=C1)SSCCN)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(3,3,5-Trimethylcyclohexyl)amino]phenol](/img/structure/B14339135.png)
![10-Bromo-7,8,9,10-tetrahydrobenzo[f]quinoline](/img/structure/B14339141.png)

![2,2'-[2-(Hydroxymethyl)anthracene-9,10-diylidene]dipropanedinitrile](/img/structure/B14339158.png)









